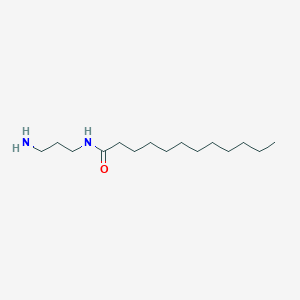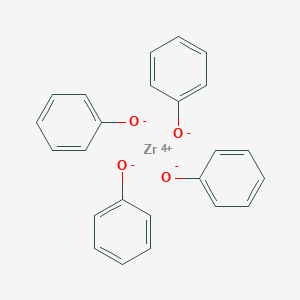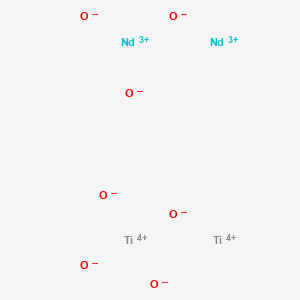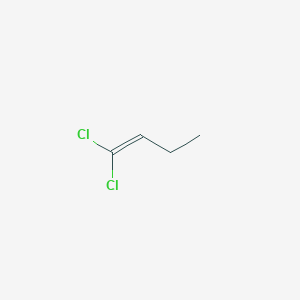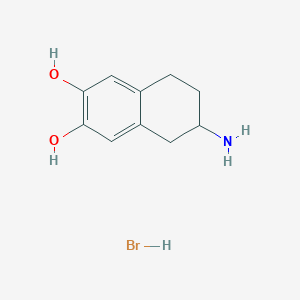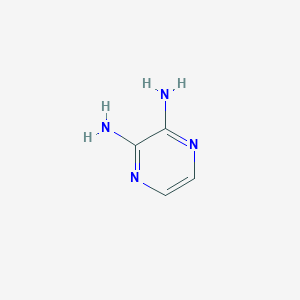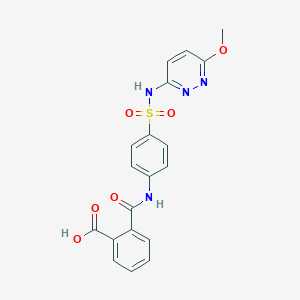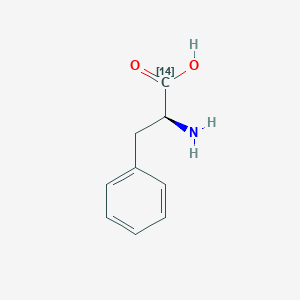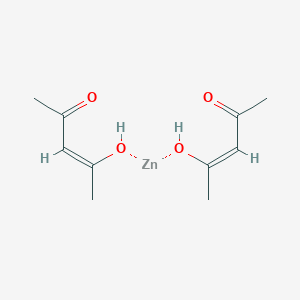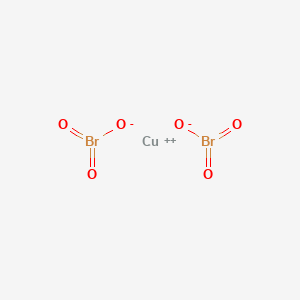
Hexaaquacopper(II) bromate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaaquacopper(II) bromate is a complex salt that is formed by the combination of copper(II) ions and bromate ions in an aqueous solution. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of hexaaquacopper(II) bromate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This can lead to cell death or apoptosis.
Efectos Bioquímicos Y Fisiológicos
Hexaaquacopper(II) bromate has been shown to have both positive and negative effects on biochemical and physiological processes. It has been found to have antioxidant properties, which can help to protect cells from oxidative damage. However, it can also cause oxidative stress in cells, which can lead to cell damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using hexaaquacopper(II) bromate in lab experiments is its high solubility in water, which makes it easy to work with. However, its reactivity and potential toxicity can also make it challenging to work with safely.
Direcciones Futuras
There are several future directions for research on hexaaquacopper(II) bromate. One area of interest is its potential use in the development of new catalysts for chemical reactions. Another area of interest is its potential use in the treatment of cancer, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of hexaaquacopper(II) bromate and its effects on cellular processes.
Métodos De Síntesis
The synthesis of hexaaquacopper(II) bromate can be achieved by the reaction of copper(II) sulfate pentahydrate with sodium bromate in an aqueous solution. The reaction is as follows:
CuSO4.5H2O + 2NaBrO3 + 6H2O → [Cu(H2O)6](BrO3)2 + Na2SO4.10H2O
The resulting product is a blue-green crystalline solid that is highly soluble in water.
Aplicaciones Científicas De Investigación
Hexaaquacopper(II) bromate has been studied extensively in the field of catalysis, where it has shown potential as a catalyst for various chemical reactions. It has also been investigated for its antibacterial and antifungal properties, as well as its potential use in the treatment of cancer.
Propiedades
Número CAS |
14550-85-7 |
|---|---|
Nombre del producto |
Hexaaquacopper(II) bromate |
Fórmula molecular |
Br2CuO6 |
Peso molecular |
319.35 g/mol |
Nombre IUPAC |
copper;dibromate |
InChI |
InChI=1S/2BrHO3.Cu/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 |
Clave InChI |
NSGLMHRMZITSKO-UHFFFAOYSA-L |
SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Cu+2] |
SMILES canónico |
[O-]Br(=O)=O.[O-]Br(=O)=O.[Cu+2] |
Otros números CAS |
14550-85-7 |
Sinónimos |
hexaaquacopper(II) bromate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



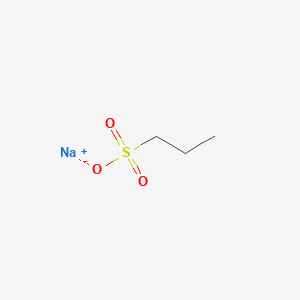
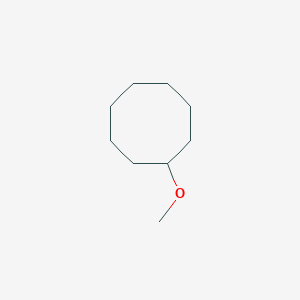
![1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione](/img/structure/B78554.png)
![[3-(Trifluoromethyl)phenyl]urea](/img/structure/B78555.png)
